molecular formula C16H24N2O2 B129762 Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate CAS No. 170011-57-1

Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate

Cat. No. B129762
Key on ui cas rn: 170011-57-1
M. Wt: 276.37 g/mol
InChI Key: YRLQFRXDWBFGMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07528143B2

Procedure details

To a solution of 4-(4-nitrophenyl)piperidine (412 mg, 2 mmol) in CH2Cl2 (100 mL) was added di-tert-butyl carbonate (480 mg, 2.2 mmol) and N,N-dimethylpyridin-4-amine (50 mg, 0.4 mmol). The mixture was stirred for 20 h at room temperature. The mixture was added saturated NaHCO3 (100 mL). The organic layer was separated and aqueous was extracted with CH2Cl2 (50 mL×2). The combined organic solution was dried and concentrated in vacuo. The residue was dissolved in MeOH and bubbled with Ar for 2 min. before adding 10% Pd—C. The hydrogenation was finished in 4 h. The catalyst was removed by filtration and solvent was removed in vacuo to afford title compound (460 mg, 83%) as white solid.
Quantity
412 mg
Type
reactant
Reaction Step One
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)=[CH:6][CH:5]=1)([O-])=O.[C:16](=O)([O:22]C(C)(C)C)[O:17][C:18]([CH3:21])([CH3:20])[CH3:19].C([O-])(O)=O.[Na+]>C(Cl)Cl.CN(C)C1C=CN=CC=1>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([CH:10]2[CH2:15][CH2:14][N:13]([C:16]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:22])[CH2:12][CH2:11]2)=[CH:6][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
412 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1CCNCC1
Name
Quantity
480 mg
Type
reactant
Smiles
C(OC(C)(C)C)(OC(C)(C)C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
50 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
aqueous was extracted with CH2Cl2 (50 mL×2)
CUSTOM
Type
CUSTOM
Details
The combined organic solution was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in MeOH
CUSTOM
Type
CUSTOM
Details
bubbled with Ar for 2 min.
Duration
2 min
ADDITION
Type
ADDITION
Details
before adding 10% Pd—C
WAIT
Type
WAIT
Details
The hydrogenation was finished in 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration and solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)C1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 460 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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